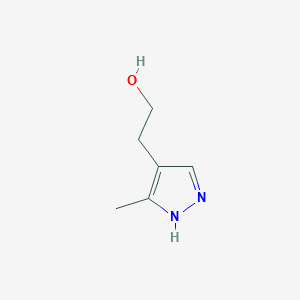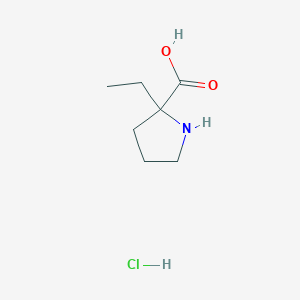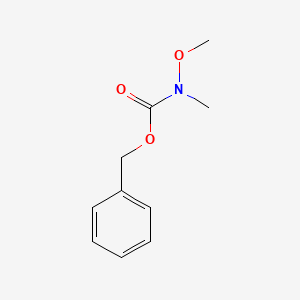
4-Chloro-2-hydroxy-3-iodobenzaldehyde
Vue d'ensemble
Description
4-Chloro-2-hydroxy-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H4ClIO2 . It has a molecular weight of 282.46 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxy-3-iodobenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and an iodobenzaldehyde group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
4-Chloro-2-hydroxy-3-iodobenzaldehyde is a solid compound . The melting point is not specifically mentioned for this compound, but a similar compound, 5-Chloro-2-hydroxy-3-iodobenzaldehyde, has a melting point of 87-92 °C .Applications De Recherche Scientifique
Synthesis and Reactivity Research on halogenated benzaldehydes, similar to 4-Chloro-2-hydroxy-3-iodobenzaldehyde, often focuses on their reactivity and utility in organic synthesis. Halogenated benzaldehydes serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials. For instance, studies on the solubility and reactivity of chlorinated and iodinated benzaldehydes provide valuable data for optimizing reaction conditions in synthetic pathways (Larachi et al., 2000).
Material Science Applications In material science, halogenated compounds, including benzaldehydes, are explored for their potential in creating novel materials. Research on the synthesis of chalcone derivatives from halogenated vanillin, which shares a functional group similarity with 4-Chloro-2-hydroxy-3-iodobenzaldehyde, demonstrates the potential of these compounds in producing materials with antioxidant properties (Rijal et al., 2022). This highlights the broader applicability of halogenated benzaldehydes in developing materials with specific chemical and physical properties.
Environmental Science In environmental science, the study of halogenated benzaldehydes often relates to their formation as byproducts in water treatment processes and their subsequent environmental impact. Research on iodinated disinfection byproducts (I-DBPs) during cooking with chlor(am)inated tap water and iodized table salt illustrates the complex chemistry involved in the formation of potentially harmful compounds in everyday settings (Pan et al., 2016). Although this study does not directly involve 4-Chloro-2-hydroxy-3-iodobenzaldehyde, it underscores the environmental relevance of understanding the behavior of halogenated organic compounds.
Propriétés
IUPAC Name |
4-chloro-2-hydroxy-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEBDOQNKBUZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxy-3-iodobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)


![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)





![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)

